
4'-Methyl-4-trifluoromethyl-biphenyl
概要
説明
“4’-Methyl-4-trifluoromethyl-biphenyl” is a type of organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of “4’-Methyl-4-trifluoromethyl-biphenyl” has been reported . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis . Another method involves Suzuki-coupling and demethylation reactions .Molecular Structure Analysis
The molecular formula of “4’-Methyl-4-trifluoromethyl-biphenyl” is C14H11F3 . The average mass is 236.232 Da and the monoisotopic mass is 236.081284 Da .科学的研究の応用
Synthesis and Chemical Reactions
The nuclear–chemical method offers a pathway to synthesize previously unknown multivalent fluorine derivatives, such as (4-methylphenyl)phenylfluoronium. This synthesis explores the ion-molecular reaction of free phenyl cations with 4-methylhalobenzenes, investigating the influence of different halogen atoms and the effects of the methyl substituent on the yields of corresponding halonium compounds (Shchepina et al., 2002).
Spectroscopy and Quantum Mechanics
Quantum mechanical calculations and spectroscopic techniques, such as FT-IR, FT-Raman, and UV, have been applied to molecules related to 4'-Methyl-4-trifluoromethyl-biphenyl. These studies provide insights into molecular structural parameters, vibrational frequencies, and electronic properties. Additionally, they explore non-linear optical properties and molecular electrostatic potential to predict reactive sites, contributing significantly to the understanding of molecular behavior and interaction (Govindasamy & Gunasekaran, 2015).
Materials Science and Engineering
In materials science, the study of complexes and bonding trends within f-element series reveals the importance of soft donor atom ligands. Research into LnIII and AnIII/IV complexes with diselenophosphinate ligands, where phenyl rings are replaced by methyl groups for theoretical models, highlights the nuances of 4f versus 5f coordination chemistry. This knowledge aids in the development of advanced nuclear fuel cycle separation concepts, showcasing the application of such chemical structures in enhancing our understanding of elemental bonding and selectivity (Jones et al., 2013).
Catalysis
Research into catalytic systems underscores the role of 4'-Methyl-4-trifluoromethyl-biphenyl-related structures in facilitating reactions, such as the amination of aryl chlorides, bromides, and triflates. The development of efficient catalysts highlights the steric and electronic properties that promote oxidative addition, Pd-N bond formation, and reductive elimination, significantly impacting synthetic strategies in organic chemistry (Wolfe et al., 2000).
Organic Electronics
Advancements in organic electronics have been facilitated by the study of materials like 4'-Methyl-4-trifluoromethyl-biphenyl derivatives. The exploration of electron-rich 4-substituted spirobifluorenes for organic electronic applications demonstrates the impact of introducing electron-rich moieties on enhancing triplet energies, thermal stability, and luminescent properties. These findings pave the way for high-efficiency green and sky-blue phosphorescent OLEDs, underscoring the material's significance in developing next-generation electronic devices (Quinton et al., 2017).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are the carbon atoms that are being coupled .
Mode of Action
In the context of SM cross-coupling reactions, 4’-Methyl-4-trifluoromethyl-biphenyl likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, this compound would be involved in the formation of new carbon–carbon bonds , which could potentially affect various biochemical pathways depending on the specific reactants and products involved.
Pharmacokinetics
The compound’s physical and chemical properties such as its melting point (1212-1213 °C), boiling point (2737±350 °C, predicted), and density (1155±006 g/cm3, predicted) can influence its pharmacokinetic behavior.
Result of Action
In the context of sm cross-coupling reactions, the result of its action would be the formation of new carbon–carbon bonds , which could potentially lead to the synthesis of new organic compounds.
特性
IUPAC Name |
1-methyl-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15,16)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGGJDWYVIWOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432216 | |
| Record name | 4'-Methyl-4-trifluoromethyl-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-4-trifluoromethyl-biphenyl | |
CAS RN |
97067-18-0 | |
| Record name | 4'-Methyl-4-trifluoromethyl-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aR,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B1624590.png)
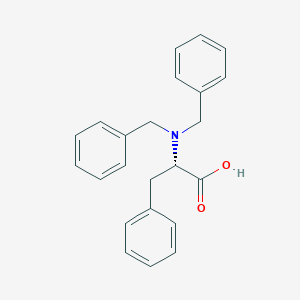
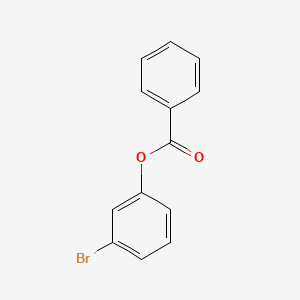
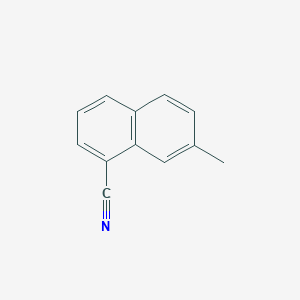
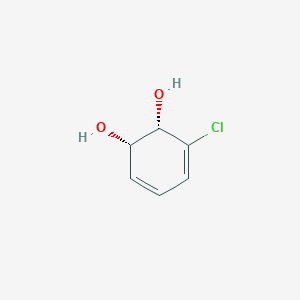
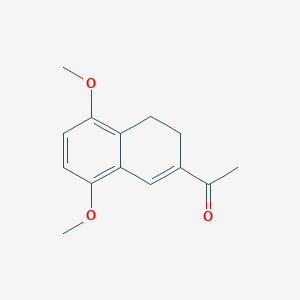
![5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane](/img/structure/B1624602.png)

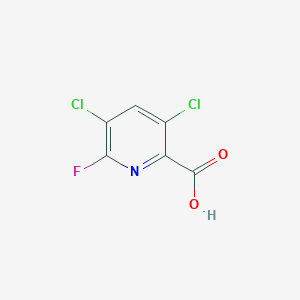

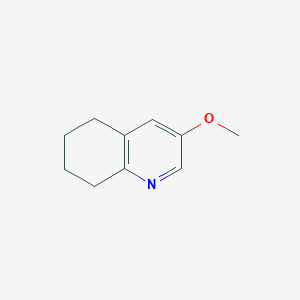
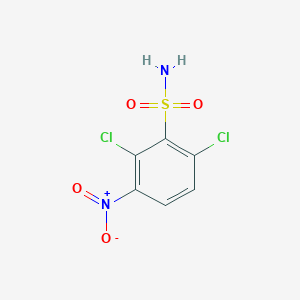
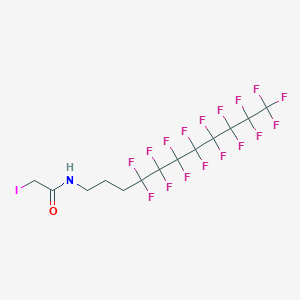
![2-(1-Acetylpiperidin-4-yl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid](/img/structure/B1624613.png)